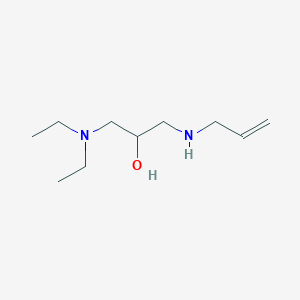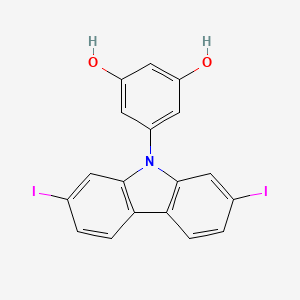
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound features a benzene ring substituted with two iodine atoms and a carbazole moiety, which imparts unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol typically involves the iodination of a carbazole precursor followed by coupling with a benzene-1,3-diol derivative. One common method includes:
Iodination of Carbazole: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 2 and 7 positions.
Coupling Reaction: The diiodo-carbazole is then coupled with benzene-1,3-diol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to hydrogen, leading to the formation of the parent carbazole derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the parent carbazole derivative.
Substitution: Formation of carbazole derivatives with various functional groups.
科学研究应用
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its excellent charge-transporting properties.
作用机制
The mechanism of action of 5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is primarily related to its electronic properties. The carbazole moiety acts as a hole-transporting material, facilitating the movement of positive charges in electronic devices. The iodine atoms and hydroxyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound’s fluorescence can be used to track molecular interactions and cellular processes.
相似化合物的比较
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs as a host material for blue phosphorescent emitters.
1,3,5-Tris(carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics for its excellent hole-transporting properties.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Utilized in the development of organic semiconductors and light-emitting materials.
Uniqueness
5-(2,7-Diiodo-9H-carbazol-9-YL)benzene-1,3-diol is unique due to the presence of iodine atoms, which can enhance its reactivity and electronic properties. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
属性
CAS 编号 |
922517-31-5 |
|---|---|
分子式 |
C18H11I2NO2 |
分子量 |
527.1 g/mol |
IUPAC 名称 |
5-(2,7-diiodocarbazol-9-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H11I2NO2/c19-10-1-3-15-16-4-2-11(20)6-18(16)21(17(15)5-10)12-7-13(22)9-14(23)8-12/h1-9,22-23H |
InChI 键 |
DCYNYMSQSKHTIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)N(C3=C2C=CC(=C3)I)C4=CC(=CC(=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


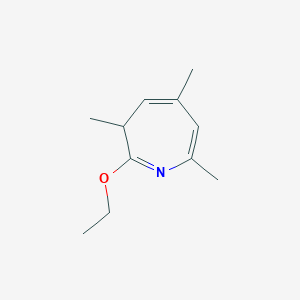
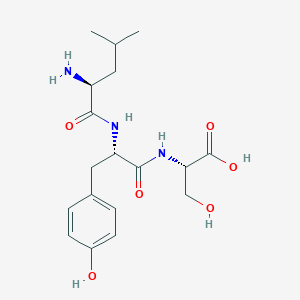
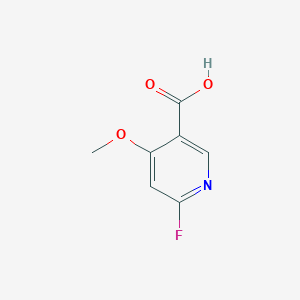
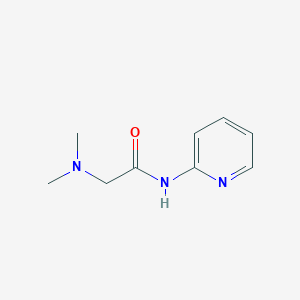
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
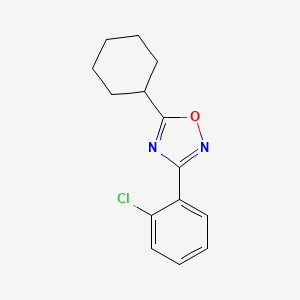


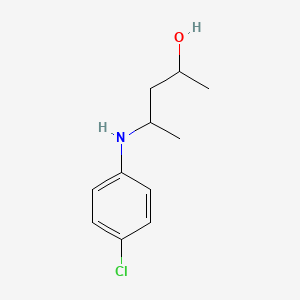
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

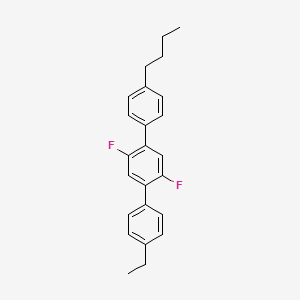
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
